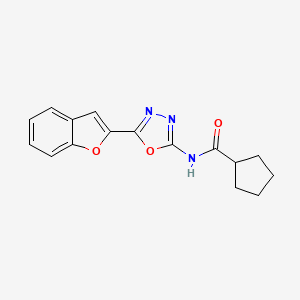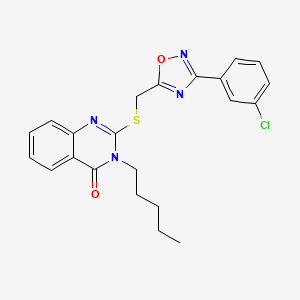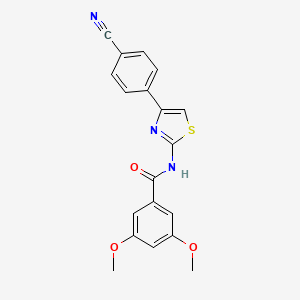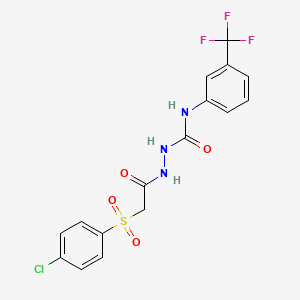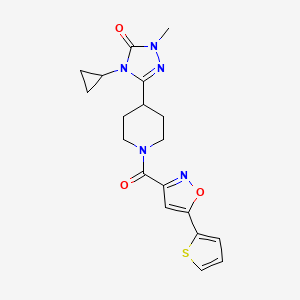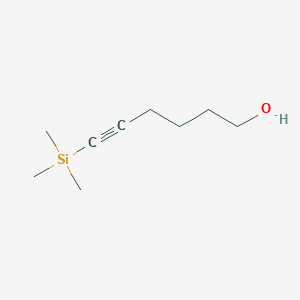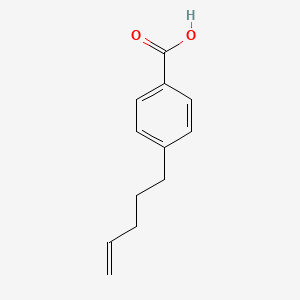
4-(Pent-4-en-1-yl)benzoic acid
Overview
Description
“4-(Pent-4-en-1-yl)benzoic acid” is a chemical compound with the CAS Number: 99500-48-8 . It has a molecular weight of 190.24 and its IUPAC name is 4-(4-pentenyl)benzoic acid . The compound is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “4-(Pent-4-en-1-yl)benzoic acid” is 1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h2,6-9H,1,3-5H2,(H,13,14) . This indicates that the compound has a carbon backbone with a benzene ring attached to a pentene group and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(Pent-4-en-1-yl)benzoic acid” are not available, benzylic compounds like this one are known to undergo reactions such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
“4-(Pent-4-en-1-yl)benzoic acid” is a powder . The compound has a molecular weight of 190.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
Crystal and Molecular Structures
The study by Zugenmaier, Bock, and Schacht (2003) on the molecular and crystal structures of 4-(ω-cyanoalkyloxy)benzoic acids, including derivatives similar to "4-(Pent-4-en-1-yl)benzoic acid," provides insight into the complex hydrogen bonding and molecular packing arrangements. Their research on the crystal structures of these compounds offers a fundamental understanding of the intermolecular interactions and the influence of chain length on the structural configurations, which is crucial for designing materials with specific optical and mechanical properties (Zugenmaier, Bock, & Schacht, 2003).
Supramolecular Chirality
Weckesser et al. (2001) investigated the ordering of 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid on noble metal surfaces, revealing how homochiral molecules self-assemble into supramolecular chiral hydrogen-bonded chains. This study demonstrates the potential of such compounds in creating chiral surfaces for applications in enantioselective catalysis and molecular electronics, showcasing the ability of "4-(Pent-4-en-1-yl)benzoic acid" derivatives to form ordered, chirally selective structures (Weckesser, De Vita, Barth, Cai, & Kern, 2001).
Molecularly Imprinted Polymers
Das, Wankhade, and Kumar (2021) explored the use of 4-Hydroxy benzoic acid, a metabolite of Paraben and a structurally related compound to "4-(Pent-4-en-1-yl)benzoic acid," in creating molecularly imprinted polymers for environmental cleanup. Their work highlights the importance of these structures in removing contaminants from ecosystems, indicating the potential of "4-(Pent-4-en-1-yl)benzoic acid" derivatives in environmental remediation efforts (Das, Wankhade, & Kumar, 2021).
Luminescent Lanthanide Complexes
Kim, Baek, and Kim (2006) investigated 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes to study energy-transfer pathways in luminescent lanthanide complexes. This research is indicative of the potential uses of "4-(Pent-4-en-1-yl)benzoic acid" derivatives in the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and luminescent markers (Kim, Baek, & Kim, 2006).
Hydrogen Bond-Driven Nematic Phases
Jansze et al. (2014) discovered that 4-[6-(4'-cyanobiphenyl-4-yl)hexyloxy]benzoic acid and related compounds exhibit enantiotropic nematic phases due to supramolecular complexes formed by hydrogen bonding. This study underscores the role of "4-(Pent-4-en-1-yl)benzoic acid" derivatives in the creation of new liquid crystalline materials for advanced display technologies and sensors (Jansze, Martinez-Felipe, Storey, Marcelis, & Imrie, 2014).
Safety and Hazards
The safety information available indicates that “4-(Pent-4-en-1-yl)benzoic acid” has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It is known that many benzoic acid derivatives interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Benzoic acid derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
properties
IUPAC Name |
4-pent-4-enylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h2,6-9H,1,3-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVICKEGWUPLISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pent-4-en-1-yl)benzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

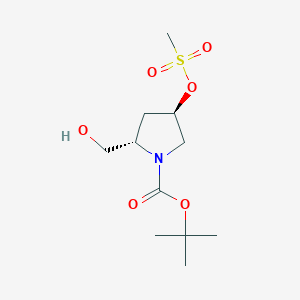
![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)
![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)
![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine](/img/structure/B2720283.png)
![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)
![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)
